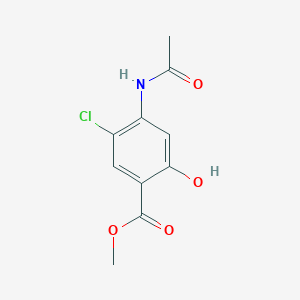

(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine 4-methylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is used for the management and prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) in cancer patients .

Molecular Structure Analysis

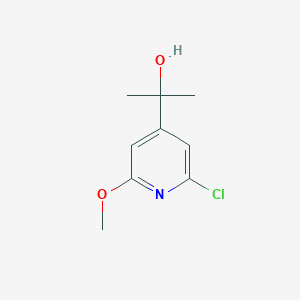

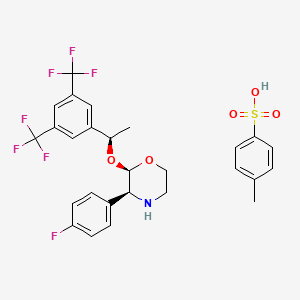

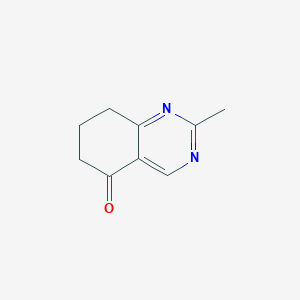

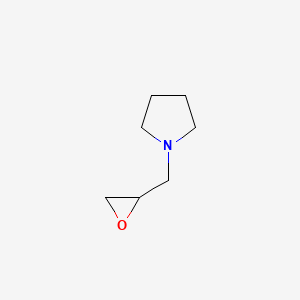

The molecular structure of this compound includes a morpholine ring, which is a six-membered ring with one oxygen and one nitrogen atom. It also contains phenyl groups, which are aromatic rings, and a sulfonate group, which is a sulfur atom bonded to three oxygen atoms . The compound has a molecular weight of 609.56 g/mol .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 396.34°C and a predicted melting point of 150.88°C. Its Log Octanol-Water Partition Coefficient (Log Kow) is estimated to be 4.99, indicating its relative solubility in water and octanol .Aplicaciones Científicas De Investigación

Morpholine Derivatives and Chemical Synthesis

Morpholine derivatives, such as the specified compound, have been synthesized and studied for their potential as chemical intermediates and their applications in medicinal chemistry. For example, Guzyr et al. (2013) discussed the synthesis of adducts of (amino)(aryl)carbene with phosphorus pentafluoride using morpholinosulfur trifluoride, highlighting the chemical versatility of morpholine derivatives in creating complex chemical entities Guzyr et al., 2013.

Polymorphic Studies in Pharmaceutical Compounds

Skrdla et al. (2001) investigated the polymorphic transformation of a pharmaceutical compound closely related to the one mentioned, underlining the importance of polymorphism in drug development for achieving desired solubility and stability characteristics Skrdla et al., 2001.

Advanced Drug Synthesis Techniques

Research has also focused on advanced synthesis techniques for compounds with potential therapeutic effects. Brands et al. (2003) described an efficient synthesis method for an NK1 receptor antagonist, showcasing the application of morpholine derivatives in creating potent pharmaceutical agents Brands et al., 2003.

Novel Polymeric Materials

On the materials science front, Banerjee et al. (2009) explored the synthesis of hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer, demonstrating the use of fluorinated morpholine derivatives in the development of high-performance polymers with excellent thermal stability Banerjee et al., 2009.

Enantiomeric Recognition Studies

Lili Zhou et al. (2003) conducted a detailed mechanistic study on the enantiomeric recognition involving gamma-cyclodextrin and a compound structurally similar to the one of interest. This research highlights the role of chiral discrimination in drug design and the development of more effective pharmaceutical formulations Lili Zhou et al., 2003.

Mecanismo De Acción

Propiedades

IUPAC Name |

(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F7NO2.C7H8O3S/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,8-11,17-18,28H,6-7H2,1H3;2-5H,1H3,(H,8,9,10)/t11-,17+,18-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSDKFVTNMLFGV-YNXGUESPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26F7NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469085 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--(2R,3S)-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine 4-methylbenzenesulfonate | |

CAS RN |

200000-59-5 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--(2R,3S)-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene](/img/structure/B1314360.png)

![4-[(3,4-Dichlorophenyl)methoxy]aniline](/img/structure/B1314381.png)